ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate
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Overview
Description
ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate is a heterocyclic compound that contains a triazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate 3-amino-1,2,4-triazine. This intermediate is then reacted with 4-pyridinecarboxaldehyde in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxy-3-(pyridin-3-YL)-1,2,4-triazine-6-carboxylate
- Ethyl 5-hydroxy-3-(pyridin-2-YL)-1,2,4-triazine-6-carboxylate
- Methyl 5-hydroxy-3-(pyridin-4-YL)-1,2,4-triazine-6-carboxylate
Uniqueness
ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern on the triazine and pyridine rings, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
259807-80-2 |
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Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
ethyl 5-oxo-3-pyridin-4-yl-4H-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C11H10N4O3/c1-2-18-11(17)8-10(16)13-9(15-14-8)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,13,15,16) |
InChI Key |
HQSWHGGYGNNQCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(NC1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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